Cas no 512807-45-3 (3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid)
3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid
- 1H-Pyrazole-5-carboxylicacid,3-(aminocarbonyl)-1-methyl-(9CI)
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- MDL: MFCD03465274
- Inchi: InChI=1S/C6H7N3O3/c1-9-4(6(11)12)2-3(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
- InChI Key: LPEAIAYKERHVAW-UHFFFAOYSA-N
- SMILES: CN1C(C(O)=O)=CC(C(N)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB502716-100 mg |
3-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 100MG |
€253.70 | 2022-03-01 | ||
| abcr | AB502716-250 mg |
3-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 250MG |
€343.00 | 2022-03-01 | ||
| abcr | AB502716-500 mg |
3-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 500MG |
€475.60 | 2022-03-01 | ||
| abcr | AB502716-1 g |
3-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 1g |
€609.00 | 2022-03-01 | ||
| Chemenu | CM521378-1g |
3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 97% | 1g |
$381 | 2022-06-11 | |
| Enamine | EN300-232941-0.05g |
3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 95% | 0.05g |
$194.0 | 2024-06-19 | |
| Enamine | EN300-232941-0.1g |
3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 95% | 0.1g |
$289.0 | 2024-06-19 | |
| Enamine | EN300-232941-0.25g |
3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 95% | 0.25g |
$413.0 | 2024-06-19 | |
| Enamine | EN300-232941-0.5g |
3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 95% | 0.5g |
$650.0 | 2024-06-19 | |
| Enamine | EN300-232941-1.0g |
3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
512807-45-3 | 95% | 1.0g |
$834.0 | 2024-06-19 |
3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid Suppliers
3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylic Acid
3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 512807-45-3): An Overview of Its Structure, Properties, and Applications
3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 512807-45-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, with its unique structural features and diverse biological activities, has shown promise in various therapeutic applications. In this article, we will delve into the chemical structure, physical properties, and potential applications of 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid, highlighting the latest research findings and its significance in the development of novel drugs.
Chemical Structure and Synthesis
The molecular formula of 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid is C7H8N4O3, with a molecular weight of approximately 184.16 g/mol. The compound features a pyrazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
The synthesis of 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid can be achieved through several routes. One common method involves the reaction of 1-methylpyrazole-3,5-dicarboxylic acid with ammonia or an amine derivative to form the desired product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as microwave-assisted synthesis and catalytic approaches, which have improved yield and purity.
Physical Properties
3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid is a white crystalline solid with a melting point ranging from 200 to 205°C. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in non-polar solvents like hexane and toluene. These solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.
The compound exhibits strong hydrogen bonding capabilities due to the presence of both carboxylic acid and carbamoyl groups. This property contributes to its stability in aqueous solutions and its ability to form complexes with metal ions, which can be exploited in coordination chemistry and materials science.
Biological Activities and Applications
3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid has been extensively studied for its potential biological activities. One of its notable properties is its anti-inflammatory effect, which has been demonstrated in both in vitro and in vivo models. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid has also shown potential as an antiviral agent. Studies have indicated that it can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral protein synthesis or assembly, although further research is needed to elucidate the exact mechanisms.
The compound's ability to modulate enzyme activity has also been explored. For instance, it has been found to inhibit certain kinases involved in signal transduction pathways, which are often dysregulated in cancer cells. This property makes it a potential lead compound for the development of anticancer drugs.
Clinical Trials and Future Prospects
The promising biological activities of 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid have led to its evaluation in preclinical studies for various therapeutic applications. Several preclinical trials have demonstrated its safety profile and efficacy in animal models of inflammatory diseases and cancer. However, more extensive clinical trials are necessary to validate these findings in human subjects.
Ongoing research is focused on optimizing the pharmacokinetic properties of 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid, such as improving its bioavailability and reducing potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can enhance its therapeutic index.
In conclusion, 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 512807-45-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the advancement of healthcare solutions.
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